molecular formula C7H13BN2O2 B1312821 1-Isobutyl-1H-pyrazole-5-boronic acid CAS No. 847818-64-8

1-Isobutyl-1H-pyrazole-5-boronic acid

Cat. No. B1312821
M. Wt: 168 g/mol
InChI Key: BWVFMCUVLDWEDN-UHFFFAOYSA-N
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Description

“1-Isobutyl-1H-pyrazole-5-boronic acid” is a chemical compound with the molecular formula C7H13BN2O2 . It is a white to yellow solid and is often used in laboratory settings .


Molecular Structure Analysis

The molecular structure of “1-Isobutyl-1H-pyrazole-5-boronic acid” is represented by the InChI code 1S/C7H13BN2O2/c1-6(2)5-10-7(8(11)12)3-4-9-10/h3-4,6,11-12H,5H2,1-2H3 .


Chemical Reactions Analysis

Boronic acids, including “1-Isobutyl-1H-pyrazole-5-boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is used to form carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions .


Physical And Chemical Properties Analysis

“1-Isobutyl-1H-pyrazole-5-boronic acid” is a white to yellow solid . It has a molecular weight of 168 . The compound should be stored in an inert atmosphere and under -20°C .

Scientific Research Applications

Polypyrazolates and Boronic Acid Derivatives

Polypyrazolates, including those derived from boronic acids, are pivotal in the development of coordination chemistry. They are used to create complexes with heavier group 13 and 14 elements, leading to advancements in understanding metal-ligand interactions and the synthesis of novel materials with potential applications in catalysis, molecular recognition, and the development of functional materials (Muñoz-Hernández & Montiel-Palma, 2009). These studies underscore the structural diversity and versatility of pyrazole-based ligands in coordinating with various metals, providing a foundation for exploring new materials and chemical processes.

Pyrazole-based Drug Discovery

Pyrazole derivatives, akin to the structural motif in 1-Isobutyl-1H-pyrazole-5-boronic acid, are a cornerstone in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been identified as potential therapeutic agents against a variety of diseases, including cancer, microbial infections, and inflammatory conditions. Research on pyrazole scaffolds has led to the discovery of compounds with anticancer, CNS agent, anti-infectious, anti-inflammatory, and CRF1 antagonist properties (Cherukupalli et al., 2017). Such studies are instrumental in the ongoing search for new drugs with improved efficacy and specificity for various biological targets.

Pyrazoline Derivatives in Therapeutics

The therapeutic applications of pyrazoline derivatives, which share a similar core structure with 1-Isobutyl-1H-pyrazole-5-boronic acid, have been extensively explored. These compounds exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antidepressant, and anticancer activities. This diversity underscores the potential of pyrazoline and related compounds in the development of new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012). The exploration of pyrazoline derivatives highlights the importance of heterocyclic compounds in drug discovery, offering pathways to novel treatments for various conditions.

Boronic Acids in Biosensing and Materials Science

The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols and carbohydrates, make them invaluable in the development of biosensors and materials science. Research in this area has led to the creation of sensors for sugars, glycated hemoglobin (HbA1c), and fluoride ions, leveraging the specific interactions between boronic acids and analytes for selective detection (Wang et al., 2014). These developments illustrate the potential of boronic acid derivatives in analytical chemistry and diagnostic applications, where specificity and sensitivity are paramount.

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

Boronic acids, including “1-Isobutyl-1H-pyrazole-5-boronic acid”, continue to be valuable building blocks in organic synthesis . Future research may focus on developing new synthesis methods and applications for these compounds. For instance, the protodeboronation of boronic esters, which is not well developed, could be a potential area of exploration .

properties

IUPAC Name

[2-(2-methylpropyl)pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BN2O2/c1-6(2)5-10-7(8(11)12)3-4-9-10/h3-4,6,11-12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVFMCUVLDWEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1CC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465368
Record name 1-Isobutyl-1H-pyrazole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-1H-pyrazole-5-boronic acid

CAS RN

847818-64-8
Record name 1-Isobutyl-1H-pyrazole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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